BIX HCl

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BIX Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general laboratory preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), followed by the addition of surfactants like Tween 80 and distilled water to achieve the desired concentration .

Industrial Production Methods

Industrial production methods for BIX Hydrochloride are not widely published, but they likely involve large-scale synthesis using similar principles as laboratory preparation, with additional steps for purification and quality control to ensure consistency and potency.

化学反応の分析

Types of Reactions

BIX Hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in acid-base reactions, given its hydrochloride form.

Common Reagents and Conditions

Common reagents used in reactions involving BIX Hydrochloride include strong acids and bases, organic solvents like DMSO, and various surfactants for solubilization. The reaction conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving BIX Hydrochloride depend on the specific reagents and conditions used

科学的研究の応用

BIX Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions to study the inhibition of sodium-hydrogen exchange.

Biology: Employed in cell biology to investigate the role of NHE1 in regulating intracellular pH and cell volume.

Medicine: Explored for its potential therapeutic applications in conditions where NHE1 activity is dysregulated, such as in certain cardiovascular and cancer treatments.

Industry: Utilized in the development of new drugs and therapeutic agents targeting NHE1.

作用機序

BIX Hydrochloride exerts its effects by inhibiting the sodium-hydrogen exchanger 1 (NHE1). This inhibition disrupts the regulation of intracellular pH and cell volume, leading to various cellular effects. The molecular targets of BIX Hydrochloride include the NHE1 protein, and the pathways involved are primarily related to ion exchange and pH regulation .

類似化合物との比較

Similar Compounds

Ambroxol Hydrochloride: Used as a mucolytic agent in respiratory conditions.

Bromhexine Hydrochloride: Another mucolytic agent with similar applications to Ambroxol Hydrochloride.

Uniqueness

BIX Hydrochloride is unique in its specific inhibition of the sodium-hydrogen exchanger 1 (NHE1), which sets it apart from other hydrochloride compounds that may have different targets and applications. Its role in regulating intracellular pH and cell volume makes it particularly valuable in research focused on cellular homeostasis and related therapeutic applications .

生物活性

BIX HCl, or BIX01294 hydrochloride, is a potent inhibitor of the G9a methyltransferase enzyme, which plays a crucial role in histone methylation and gene regulation. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in cancer treatment and epigenetic research.

This compound targets G9a, an enzyme responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9). This modification is associated with transcriptional repression and heterochromatin formation. By inhibiting G9a, this compound can lead to the reactivation of silenced genes, making it a valuable tool in studying gene expression regulation and potential therapeutic interventions.

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity. In various cancer cell lines, treatment with this compound resulted in:

- Inhibition of Cell Proliferation : Studies have shown that this compound can reduce the proliferation rate of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.

- Reactivation of Tumor Suppressor Genes : The compound has been observed to reactivate silenced tumor suppressor genes, thereby contributing to its antitumor effects.

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 2.5 | Induction of apoptosis |

| Lung Cancer | 3.0 | Cell cycle arrest and reactivation of p53 |

| Colon Cancer | 1.8 | Reactivation of APC gene |

Neuroprotective Properties

In addition to its antitumor effects, this compound has been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 2.5 µM) and increased expression of the tumor suppressor gene p21, indicating its role in cell cycle regulation and apoptosis induction .

- Neuroprotection in Alzheimer's Model : A recent study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results showed that this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that:

- Absorption : this compound is readily absorbed when administered orally.

- Distribution : It exhibits a favorable distribution profile across biological membranes due to its lipophilic nature.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a significant portion of the elimination pathway.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

- Cytotoxicity : In vitro studies have indicated that this compound exhibits low cytotoxicity towards normal human fibroblasts at therapeutic concentrations.

- Long-term Effects : Ongoing research is necessary to evaluate the long-term effects and potential toxicity associated with chronic exposure to this compound.

特性

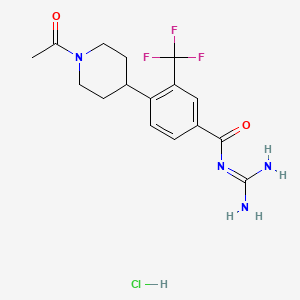

IUPAC Name |

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZLEROFKLICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。